Gallocyanine BS; Gallocyanine DH; Brilliant Chrome Blue P

Description

Gallocyanine is an oxazine-class dye with a wide range of applications in histology, biochemistry, and medical imaging. Its synonyms include Brilliant Chrome Blue P, Mordant Blue 10, and C.I. 51030 (CAS: 1562-85-2) . The compound forms complexes with metals like chromium(III), such as the Gallocyanine Chrome Alum complex, which is used as a nucleic acid stain and MRI contrast agent .

The designations BS, DH, and P likely denote specific formulations or commercial variants. For instance:

- Brilliant Chrome Blue P is a synonym for Gallocyanine itself .

Properties

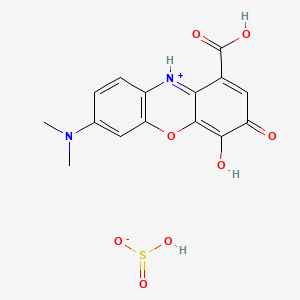

Molecular Formula |

C15H14N2O8S |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;hydrogen sulfite |

InChI |

InChI=1S/C15H12N2O5.H2O3S/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;1-4(2)3/h3-6,19H,1-2H3,(H,20,21);(H2,1,2,3) |

InChI Key |

XRCRCVWNWCOQBW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.OS(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Traditional Synthesis from Meta-Substituted Alkyl-Anilines

The canonical synthesis route, as detailed in the 1929 US1852970A patent, involves condensing 3-ethylamino-4-methylphenol with nitrosyl derivatives under strongly acidic conditions. The reaction proceeds through intermediate formation of a leuco base, which undergoes oxidative cyclization in the presence of chromium potassium sulfate (chrome alum). Key parameters include:

- Molar ratio : 1:1.2–1.5 (phenolic precursor:nitrosating agent)

- Temperature : 70–80°C for condensation, 100–110°C for complexation

- Chromium source : Chrome alum (CrK(SO₄)₂·12H₂O) at 5–7% w/v

The general structure of these complexes can be represented as:

$$

\text{Cr}[(\text{C}{15}\text{H}{14}\text{N}2\text{O}3)\text{SO}3]3 \cdot n\text{H}_2\text{O}

$$

where the organic ligand coordinates chromium through phenolic oxygen and adjacent nitrogen atoms.

Chromium-Based Complexation Methods

Modern protocols emphasize controlled complexation to enhance dye purity and batch consistency. Einarson's method, widely adopted in histology, employs a two-stage process:

Ligand synthesis :

Purification :

Table 1: Standard Reaction Conditions for Gallocyanine-Chrome Complexation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 1.6–2.4 | <2.4: Prevents colloidal Cr(OH)₃ formation |

| Temperature | 90–100°C | >100°C: Ligand degradation |

| Molar ratio (Cr:dye) | 1:3 | Higher ratios increase uncomplexed Cr³⁺ |

| Reaction time | 15–25 minutes | Prolonged heating reduces chromophore intensity |

Industrial-Scale Production Techniques

Large-scale manufacturing of Brilliant Chrome Blue P (C.I. 51030:1) employs continuous-flow reactors to maintain strict stoichiometric control. A typical production line includes:

- Precision dosing systems : Delivers 3-ethylamino-4-methylphenol (12.5 kg/m³) and sodium nitrite (9.8 kg/m³) at 5 L/min into a sulfuric acid medium (18% v/v)

- Automated pH adjustment : In-line sensors maintain pH 1.8–2.0 using H₂SO₄/NaHCO₃

- Spray drying : Converts the chromium complex slurry into free-flowing powder (98% purity)

Post-complexation washing remains critical, with countercurrent extraction systems removing 99.2% of unreacted chromium ions, as verified by atomic absorption spectroscopy.

Analytical Characterization and Quality Control

Modern quality assurance protocols for gallocyanine derivatives combine spectroscopic and chromatographic methods:

- UV-Vis spectroscopy : λₘₐₓ = 540–560 nm (ε = 1.2–1.5 × 10⁴ L·mol⁻¹·cm⁻¹) confirms chromophore integrity

- HPLC-MS : Reversed-phase C18 columns (5 µm, 150 × 4.6 mm) with 0.1% TFA/acetonitrile gradient elution resolve uncomplexed ligands (retention time = 6.2 min) from chromium complexes (8.7–9.3 min)

- Atomic emission spectroscopy : Quantifies residual chromium (specification: <50 ppm)

Batch rejection rates in industrial settings average 2.7%, primarily due to deviations in chromium content (>52 ppm) or absorbance ratios (A540/A280 < 1.8).

Applications and Comparative Performance

While historically significant in textile dyeing, contemporary applications leverage gallocyanine-chrome complexes' unique electrochemical and biomolecular interactions:

- Histopathology : Einarson's stain demonstrates 94% correlation with molecular probes for nucleic acid quantification in neural tissues

- Antioxidant research : Gallocyanine BS inhibits τ-protein phosphorylation (IC₅₀ = 2.3 µM) via LRP6/DKK1 modulation, showing potential in Alzheimer's disease models

- Textile industry : Brilliant Chrome Blue P exhibits superior wash-fastness (Grade 5) compared to non-complexed dyes (Grade 3) in ISO 105-C06 testing

Chemical Reactions Analysis

Condensation with Triazine Derivatives

Procion Brilliant Blue (structurally related to Brilliant Chrome Blue P) is synthesized via two-step condensation using bromine, 2,4-diaminobenzenesulfonic acid, and cyanuric chloride :

-

First Condensation :

-

Second Condensation :

Key Reaction Table

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,4-Diaminobenzenesulfonic acid + Bromine | 85°C, pH 9 | Intermediate sulfonic acid derivative |

| 2 | Intermediate + Cyanuric chloride | 15°C, pH 6.5 | Procion Brilliant Blue |

Reaction with Hypochlorite (Bleach)

Gallocyanine and related dyes undergo oxidative degradation with sodium hypochlorite (NaClO), leading to decolorization via disruption of conjugated π-systems :

-

Mechanism : Hypochlorite attacks the central methylene carbon, forming a less conjugated product (e.g., an alcohol derivative).

Experimental Data

| Bleach Volume (mL) | Rate Constant (s⁻¹) |

|---|---|

| 0.5 | 0.0088 |

| 1.0 | 0.0154 |

| 2.0 | 0.0269 |

Protonation and Solubility

-

Acidic Conditions : Dyes like Remazol Brilliant Blue (RBB) exhibit protonation of sulfonic groups, enhancing solubility .

-

Alkaline Conditions : Deprotonation leads to electrostatic repulsion with anionic adsorbents, reducing adsorption efficiency .

Adsorption Efficiency at pH 5

| Dye | Maximum Removal (%) |

|---|---|

| Hg²⁺ | 98.25 |

| Remazol Brilliant Blue | 89.18 |

Metal Chelation

Gallocyanine’s hydroxyl and amino groups enable metal-chelation , critical in histochemical staining. For example, it binds iron(III) to form stable complexes detectable via FTIR .

Inhibition of DKK1

Gallocyanine derivatives act as DKK1/LRP6 interaction inhibitors, modulating Wnt signaling pathways. This involves non-covalent interactions with protein domains .

Ester and Amide Cleavage

While not directly observed for gallocyanine, structurally similar dyes undergo:

-

Saponification : Base-catalyzed ester hydrolysis (e.g., triglycerides → fatty acid salts) .

-

Acid Hydrolysis : Cleavage of amide bonds in extreme pH conditions .

UV-Induced Reactions

Exposure to UV light accelerates decomposition via radical formation (e.g., ·OH, ·CH₃), similar to methane oxidation pathways .

Scientific Research Applications

Gallocyanin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for detecting lead in alkali carbonate solutions, forming a deep violet color.

Biology: Gallocyanin is extensively used in histological staining to identify nucleic acids in cells and tissues.

Medicine: The compound is used in cytology for quantitative evaluation of DNA in cytological material.

Industry: Gallocyanin is used in the textile industry as a dye due to its vibrant color and stability.

Mechanism of Action

Gallocyanin exerts its effects primarily through its interaction with nucleic acids. The compound binds to nucleic acid phosphate groups, particularly within a pH range of 1.5-1.75. This binding is thought to involve coordination with metal ions, such as chromium, which enhances its staining properties . Additionally, gallocyanin can act as a fluorogenic chemosensor by reacting with ROS and RHS to form fluorescent products .

Comparison with Similar Compounds

Chemical Properties

Notes:

Key Differences :

- Gallocyanine Chrome Alum is specialized for imaging and staining due to its chromium complex, unlike the base Gallocyanine .

- Brilliant Chrome Blue P is emphasized in industrial dyeing, whereas Gallocyanine is more common in biomedical research .

Research Findings and Innovations

Electrochemical Behavior

- Gallocyanine accepts electrons from multiple cellular redox sites, distinguishing it from mediators like [Fe(CN)₆]³⁻ . Inhibitors like dicumarol suppress its electron uptake, highlighting its role in studying transmembrane electron transport .

Q & A

Q. How can Plackett-Burman Design (PBD) be applied to screen significant factors influencing dye adsorption efficiency?

PBD is a fractional factorial design used to identify critical variables affecting adsorption. For Brilliant Blue G250 (BBG) removal using Amberlite XAD-4, seven parameters (e.g., pH, temperature, adsorbent amount) were tested at two levels (−1 and +1). The first-order polynomial model (Equation (1) in ) quantifies the linear effects of factors. For example, pH and adsorbent dosage were identified as dominant variables, while shaking speed had negligible impact. This method reduces experimental runs while retaining statistical validity .

Q. What characterization techniques are essential for evaluating adsorbent materials in dye removal studies?

- SEM-EDX : Used to analyze surface morphology and elemental composition pre- and post-adsorption. For XAD-4/A. campestris biocomposite, post-adsorption SEM images showed denser BBG particle adhesion, confirming effective dye binding .

- UV-Vis Spectrophotometry : Calibrated at 600 nm to quantify residual BBG concentration. Regular calibration checks (e.g., comparing absorbance with literature values) ensure measurement accuracy .

Q. How do batch adsorption experiments validate dye removal efficiency under varying conditions?

Batch studies involve testing parameters like initial dye concentration (5–150 mg/L), sample volume (15–75 mL), pH (3–11), and contact time (5–100 min). For BBG, optimal removal (97.97%) occurred at 28.6 mL sample volume and 59 min contact time. Centrifugation and spectrophotometric analysis of supernatants are critical for reproducibility .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize adsorption parameters for maximum dye removal?

RSM integrates Central Composite Design (CCD) to model quadratic interactions between variables. For BBG, CCD with four factors (e.g., dye concentration, adsorbent amount) at five levels generated 30 experiments. The quadratic model (Equation (2) in ) revealed optimal conditions: 107.13 mg/L initial dye concentration and 28.6 mL sample volume, achieving 95.36–97.20% removal. Design-Expert 7.0 software validated model adequacy via ANOVA .

Q. What strategies resolve contradictions in adsorption data, such as competing effects of initial dye concentration?

Higher dye concentrations increase adsorption capacity (due to mass transfer gradients) but reduce removal percentage due to active site saturation. For BBG, adsorption capacity rose from 5 to 150 mg/L, but removal efficiency dropped beyond 107.13 mg/L. Statistical tools like Pareto charts and residual analysis in RSM distinguish dominant effects from noise .

Q. How does Gallocyanine modulate Wnt/β-catenin signaling pathways in neurodegenerative disease research?

Gallocyanine inhibits Dickkopf-1 (DKK1), a Wnt pathway antagonist, by disrupting DKK1-LRP5/6 interactions (IC50 = 3 μM). In vitro studies show it reduces tau phosphorylation at serine396 in neurons, suggesting therapeutic potential for Alzheimer’s disease. Validation involves co-immunoprecipitation assays and neuronal viability tests post-treatment .

Q. What methodological considerations are critical for scaling adsorption processes from lab to pilot studies?

- Steepest Ascent Design (SAD) : Identifies the direction of maximum improvement in response. For BBG, SAD experiments screened four key parameters (e.g., pH, contact time) to define the optimal region for CCD .

- Kinetic and Isotherm Modeling : Pseudo-second-order kinetics and Langmuir isotherms validate adsorption mechanisms. For XAD-4 biocomposite, Langmuir maximum capacity (Qmax) was 125 mg/g, indicating monolayer adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.